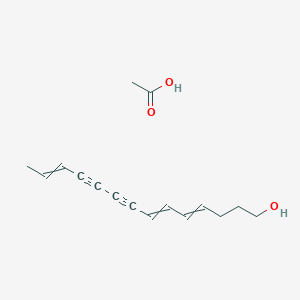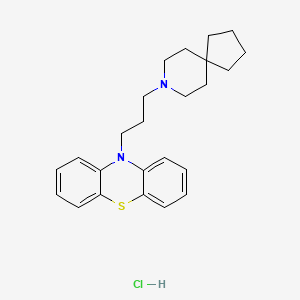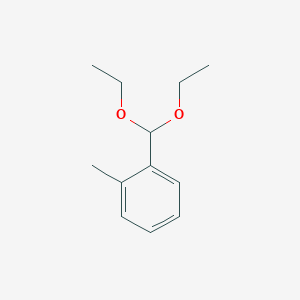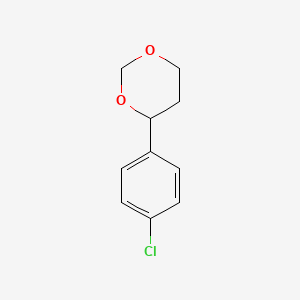![molecular formula C13H13N3O3 B14724573 3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol CAS No. 13365-47-4](/img/structure/B14724573.png)
3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol is a heterocyclic compound that belongs to the class of pyrimido[4,5-e][1,3]oxazines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused with an oxazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with benzyl bromide in the presence of a base, followed by cyclization with formaldehyde and subsequent oxidation to introduce the hydroxyl groups . The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production while minimizing environmental impact.
化学反应分析
Types of Reactions
3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to hydrogenate the double bonds.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of benzylidene derivatives or benzaldehyde.
Reduction: Formation of dihydro derivatives or complete removal of hydroxyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol: Lacks the benzyl group, resulting in different chemical properties and reactivity.
3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6-ol: Lacks one hydroxyl group, affecting its hydrogen bonding and solubility.
3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-8-ol: Similar to the previous compound but with the hydroxyl group at a different position.
Uniqueness
These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
属性
CAS 编号 |
13365-47-4 |
|---|---|
分子式 |
C13H13N3O3 |
分子量 |
259.26 g/mol |
IUPAC 名称 |
3-benzyl-4,5-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-dione |
InChI |
InChI=1S/C13H13N3O3/c17-12-11-10(14-13(18)15-12)7-16(8-19-11)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,14,15,17,18) |
InChI 键 |
ZUOWTNICPAEGMJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C(=O)NC(=O)N2)OCN1CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)





![1-(2-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14724538.png)
![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)


